

# spectroscopic properties of terminal alkenoic acids

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An In-depth Technical Guide to the Spectroscopic Properties of Terminal Alkenoic Acids

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Terminal alkenoic acids, characterized by a vinyl group at one end of an aliphatic chain and a carboxylic acid at the other, are a significant class of organic molecules with applications ranging from polymer chemistry to pharmaceutical intermediates. A thorough understanding of their structure is paramount, and this is achieved primarily through a combination of spectroscopic techniques. This technical guide provides a comprehensive overview of the key spectroscopic properties of terminal alkenoic acids, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. It presents characteristic quantitative data in tabular format, details common experimental protocols, and illustrates analytical workflows to serve as a practical resource for researchers in the field.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of terminal alkenoic acids, providing detailed information about the carbon skeleton and the chemical environment of each proton.

### <sup>1</sup>H NMR Spectroscopy

In  $^1\text{H}$  NMR spectra, the protons of a terminal alkenoic acid are found in distinct regions. The vinyl protons are significantly deshielded and appear downfield due to the anisotropic effect of the  $\pi$ -system[1][2]. The carboxylic acid proton is the most deshielded, typically appearing as a broad singlet far downfield[3][4][5]. Protons on the carbon alpha to the carboxyl group are also deshielded to a lesser extent[5].

Table 1: Typical  $^1\text{H}$  NMR Chemical Shifts and Coupling Constants for Terminal Alkenoic Acids

Proton Type	Structure	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Typical Coupling Constants (J) in Hz
Carboxylic Acid	R-COOH	10.0 - 12.0	broad singlet	-
Internal Vinylic	R-CH=CH <sub>2</sub>	5.7 - 5.9	ddt	J <sub>trans</sub> = 11-18 Hz, J <sub>cis</sub> = 6-14 Hz, J <sub>allylic</sub> = 4-10 Hz
Terminal Vinylic (trans)	R-CH=CHH	5.2 - 5.3	ddt	J <sub>trans</sub> = 11-18 Hz, J <sub>geminal</sub> = 0-3 Hz, J <sub>allylic</sub> $\approx$ 1.5 Hz
Terminal Vinylic (cis)	R-CH=CHH	5.1 - 5.2	ddt	J <sub>cis</sub> = 6-14 Hz, J <sub>geminal</sub> = 0-3 Hz, J <sub>allylic</sub> $\approx$ 1.0 Hz
Allylic	R-CH <sub>2</sub> -CH=CH <sub>2</sub>	2.0 - 2.3	m	-
Alpha to COOH	R-CH <sub>2</sub> -COOH	2.2 - 2.5	t	J $\approx$ 7 Hz
Methylene Chain	-(CH <sub>2</sub> )-	1.2 - 1.6	m	-

Data compiled from[1][4][5][6][7].

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield[3][5]. The  $\text{sp}^2$  carbons of the terminal alkene are also found in a characteristic downfield region, clearly distinct from the  $\text{sp}^3$  carbons of the aliphatic chain[1][8].

Table 2: Typical  $^{13}\text{C}$  NMR Chemical Shifts for Terminal Alkenoic Acids

Carbon Type	Structure	Chemical Shift ( $\delta$ ) ppm
Carboxylic Acid	$\text{R-COOH}$	170 - 185
Internal Vinylic	$\text{R-CH=CH}_2$	135 - 140
Terminal Vinylic	$\text{R-CH=CH}_2$	115 - 120
Alpha to COOH	$\text{R-CH}_2\text{-COOH}$	30 - 40
Allylic	$\text{R-CH}_2\text{-CH=CH}_2$	30 - 35
Methylene Chain	$\text{-(CH}_2\text{)-}$	20 - 35

Data compiled from[1][3][5][8][9][10].

## Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a terminal alkenoic acid is as follows[11][12][13]:

- Sample Preparation:
  - Accurately weigh 5-10 mg of the terminal alkenoic acid.
  - Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ).  $\text{CDCl}_3$  is a common choice as it is a good solvent for fatty acids[11].
  - Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
  - Transfer the resulting solution into a 5 mm NMR tube.

- Data Acquisition:
  - Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for 10-15 minutes[12].
  - Perform locking and shimming procedures to optimize the magnetic field homogeneity[12].
  - For  $^1\text{H}$  NMR: Use a standard single-pulse experiment. A spectral width of 0-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical[11].
  - For  $^{13}\text{C}$  NMR: Use a proton-decoupled single-pulse experiment. A spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common parameters[11].
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption lineshapes.
  - Apply a baseline correction.
  - Calibrate the spectrum using the TMS signal at 0.00 ppm.
  - Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative proton counts for each resonance[11].

Caption: Experimental workflow for NMR analysis of terminal alkenoic acids.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For terminal alkenoic acids, the spectrum is dominated by strong, characteristic absorptions from the carboxylic acid and the terminal alkene moieties[14][15]. The O-H stretch of the carboxylic acid is particularly notable, appearing as a very broad band due to hydrogen bonding, often overlapping with C-H stretches[14][16][17].

Table 3: Characteristic IR Absorption Bands for Terminal Alkenoic Acids

Functional Group	Bond Vibration	Frequency Range (cm <sup>-1</sup> )	Intensity
Carboxylic Acid	O-H stretch	2500 - 3300	Strong, Very Broad
Alkene / Alkane	C-H stretch (sp <sup>2</sup> )	3010 - 3100	Medium, Sharp
Alkane	C-H stretch (sp <sup>3</sup> )	2850 - 2960	Strong, Sharp
Carboxylic Acid	C=O stretch	1700 - 1725	Strong, Sharp
Alkene	C=C stretch	1640 - 1650	Medium to Weak
Carboxylic Acid	C-O stretch	1210 - 1320	Strong
Alkene (out-of-plane bend)	=C-H bend	990 and 910	Strong

Data compiled from[\[14\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#).

## Experimental Protocol for IR Spectroscopy

- Sample Preparation (Neat Liquid):
  - If the alkenoic acid is a liquid, a simple and common method is to prepare a thin film.
  - Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top and gently press to create a thin, uniform liquid film.
- Data Acquisition:
  - Place the salt plate assembly into the sample holder of the IR spectrometer.
  - Acquire a background spectrum of the empty spectrometer to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> absorptions.
  - Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Analysis:
  - Identify the key absorption bands and compare their frequencies (in  $\text{cm}^{-1}$ ) to correlation tables to confirm the presence of the carboxylic acid and terminal alkene functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For straight-chain carboxylic acids, the molecular ion peak ( $M^+$ ) is often weak but detectable[21]. Characteristic fragmentations include the loss of hydroxyl ( $-\text{OH}$ ,  $M-17$ ) and carboxyl ( $-\text{COOH}$ ,  $M-45$ ) groups[3][5]. A prominent peak resulting from McLafferty rearrangement is often observed if the alkyl chain is sufficiently long (containing a  $\gamma$ -hydrogen) [21][22].

Table 4: Common Mass Fragments for Terminal Alkenoic Acids

Fragmentation Process	Lost Fragment	Resulting m/z	Notes
Molecular Ion	-	$[M]^+$	Often weak.
Alpha Cleavage	$\bullet\text{OH}$	$[M-17]^+$	Loss of the hydroxyl radical.
Alpha Cleavage	$\bullet\text{COOH}$	$[M-45]^+$	Loss of the carboxyl radical.
McLafferty Rearrangement	Neutral Alkene	Varies (e.g., 60 for pentenoic acid)	Requires a $\gamma$ -hydrogen. Often the base peak.

Data compiled from[3][5][21][22].

## Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile compounds like shorter-chain alkenoic acids. The analysis is often complicated by the

polarity of the carboxylic acid group, which necessitates derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME)[23][24].

- Sample Preparation (Derivatization to FAME):
  - To approximately 150 mg of the acid, add 4 mL of methanolic NaOH and reflux for 5 minutes until the sample dissolves[25].
  - Add 5 mL of a  $\text{BF}_3$ -methanol solution and reflux again for 5 minutes[25].
  - Add NaCl solution to separate the layers and extract the FAMEs with an organic solvent like hexane or petroleum ether[25].
  - The organic layer containing the FAME is collected for analysis[26].
- GC-MS Analysis:
  - Inject 1  $\mu\text{L}$  of the FAME solution into the GC-MS system[25].
  - Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., TR-FAME column)[25]. The oven temperature is programmed to ramp up to ensure separation of components (e.g., initial hold at 50-80°C, ramp up to 250°C)[25]. Helium is typically used as the carrier gas[25].
  - Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer. Standard electron ionization (EI) at 70 eV is used to fragment the molecules[25]. The mass analyzer scans a mass range (e.g., 45-600 m/z) to detect the molecular ion and fragment ions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Terminal alkenoic acids lack extended conjugation. Their primary chromophores are the isolated  $\text{C}=\text{C}$  double bond and the  $\text{C}=\text{O}$  of the carboxyl group. These groups undergo  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  transitions, respectively[27]. These transitions occur at short wavelengths, typically below the range of standard laboratory spectrophotometers ( $>200\text{ nm}$ )[27][28]. Therefore, UV-Vis is less

useful for detailed structural elucidation of simple terminal alkenoic acids compared to other spectroscopic methods but can confirm the absence of extended conjugation.

Table 5: Electronic Transitions for Terminal Alkenoic Acids

Chromophore	Transition	Typical $\lambda_{\text{max}}$ (nm)
Alkene (C=C)	$\pi \rightarrow \pi$	~170 - 190
Carbonyl (C=O)	$n \rightarrow \pi$	~200 - 210

Data compiled from [\[27\]](#)[\[29\]](#)[\[30\]](#).

## Integrated Spectroscopic Analysis

No single technique provides all the necessary information for unambiguous structure determination. An integrated approach is essential, where data from different spectroscopic methods are combined to build a complete picture of the molecule's structure.

Caption: Integrated workflow for the structural elucidation of terminal alkenoic acids.

## Conclusion

The spectroscopic characterization of terminal alkenoic acids is a systematic process that relies on the complementary information provided by NMR, IR, and Mass Spectrometry.  $^1\text{H}$  and  $^{13}\text{C}$  NMR reveal the precise connectivity of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key carboxylic acid and terminal alkene functional groups. Mass spectrometry establishes the molecular weight and offers structural clues through predictable fragmentation patterns. While UV-Vis spectroscopy is of limited utility, it confirms the lack of extended conjugation. By employing these techniques in concert, researchers can confidently determine and verify the structure of these important molecules.

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